Sulpirida

Descripción general

Descripción

La sulpirida es un derivado de benzamida sustituido y un antagonista selectivo del receptor de dopamina D2. Se utiliza principalmente en el tratamiento de la psicosis asociada con la esquizofrenia y el trastorno depresivo mayor. La this compound es conocida por su eficacia en el tratamiento de los síntomas negativos de la esquizofrenia, como el aislamiento social y la apatía, en lugar de los síntomas positivos como las alucinaciones y los delirios .

Aplicaciones Científicas De Investigación

La sulpirida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios de derivados de benzamida y sus propiedades químicas.

Biología: Se emplea en la investigación sobre la función de los receptores de dopamina y las vías de señalización.

Mecanismo De Acción

La sulpirida ejerce sus efectos principalmente antagonizando los receptores de dopamina D2 y D3. Al bloquear estos receptores, la this compound reduce la actividad de la dopamina, un neurotransmisor involucrado en la regulación del estado de ánimo y los síntomas psicóticos. Esta acción ayuda a aliviar los síntomas de la esquizofrenia y la depresión . Los estudios in silico sugieren que la this compound interactúa con residuos específicos de aminoácidos, como Asp-119 y Phe-417, en los receptores de dopamina .

Análisis Bioquímico

Biochemical Properties

Sulpiride interacts with D2 and D3 dopamine receptors . In silico studies show that Sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors . It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects .

Cellular Effects

Sulpiride has been shown to have effects on various types of cells and cellular processes. For instance, the cellular accumulation of Sulpiride is increased by 40% in DAC (5 μM, 72 h) treated BeWo cells . This suggests that Sulpiride may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Sulpiride exerts its effects at the molecular level primarily through its antagonistic action on D2 and D3 dopamine receptors . It binds to these receptors, inhibiting their activity and thereby influencing downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Sulpiride has been observed to reduce the average number of clicks within the modified EEfRT, suggesting a more global and not reward-specific effect of Sulpiride

Dosage Effects in Animal Models

In animal models, both acute and chronic oral administration of Sulpiride (300 mg/dog, 600 mg/dog) significantly reduced cataplexy without noticeable side effects . The anticataplectic dose of Sulpiride did not significantly reduce the amount of REM sleep .

Metabolic Pathways

Sulpiride is not metabolized to a significant extent, with 95% of a dose of Sulpiride not being metabolized . It is eliminated in the urine as the unchanged parent compound .

Transport and Distribution

Sulpiride is transported and distributed within cells and tissues. It has an oral bioavailability of 27 ± 9% . A 100-108 mg dose of Sulpiride reaches a C max of 232-403 ng/mL, with a T max of 8.3 h .

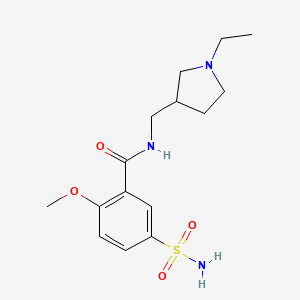

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de sulpirida generalmente implica la reacción de condensación de 2-metoxibenzoato de 5-aminosulfonil metilo con N-etil-2-aminometil tetrahidropirrol. Esta reacción produce un producto de this compound crudo, que luego se refina para obtener un producto de this compound de alta pureza .

Métodos de producción industrial

En entornos industriales, la preparación de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica la misma reacción de condensación, seguida de pasos de purificación para garantizar que el producto final cumpla con los estándares de calidad requeridos. El método industrial está diseñado para ser rentable, con bajo consumo de energía y alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

La sulpirida experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar bajo condiciones específicas para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus derivados de amina correspondientes.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Diversas benzamidas sustituidas.

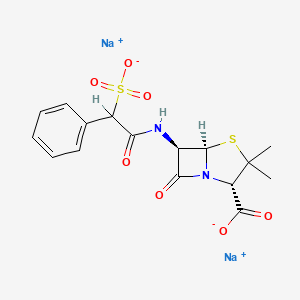

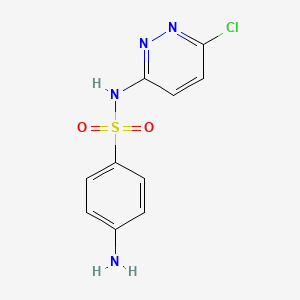

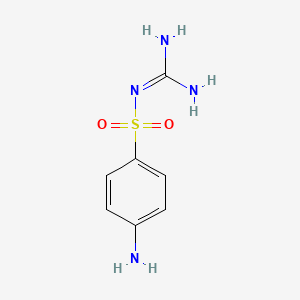

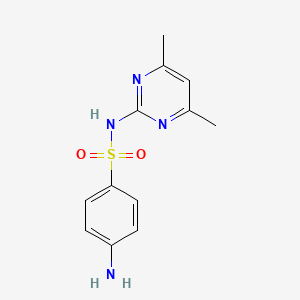

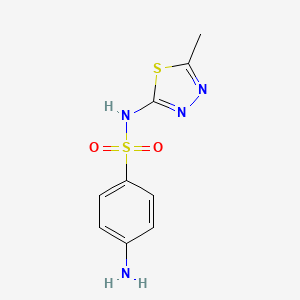

Comparación Con Compuestos Similares

La sulpirida es química y clínicamente similar a otras benzamidas sustituidas, como amisulprida y sultoprida. Estos compuestos comparten un alto grado de selectividad para los receptores de dopamina D2 y D3, pero difieren en sus afinidades y perfiles farmacocinéticos . Por ejemplo:

Amisulprida: Tiene una mayor afinidad por los receptores D2 y se utiliza para tratar los síntomas positivos y negativos de la esquizofrenia.

Sultoprida: Similar a la this compound pero con un perfil farmacocinético diferente y una afinidad ligeramente menor por los receptores D2.

Lista de compuestos similares

- Amisulprida

- Sultoprida

- Remoxiprida

- Racloprida

- Moclobemida

El perfil único de la this compound radica en su antagonismo selectivo de los receptores de dopamina D2 y D3, lo que la hace particularmente efectiva para tratar los síntomas negativos de la esquizofrenia .

Propiedades

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042574 | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |

| Record name | SID11532906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15676-16-1 | |

| Record name | (±)-Sulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulpiride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulpiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Sulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulpiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)

![ethyl 2-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate](/img/structure/B1682494.png)

![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)